molecular formula C12H7I2N B1661987 3,6-Diiodo-9H-carbazole CAS No. 57103-02-3

3,6-Diiodo-9H-carbazole

Cat. No.: B1661987
CAS No.: 57103-02-3
M. Wt: 419 g/mol
InChI Key: PECAOKZHORDWAI-UHFFFAOYSA-N
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Description

3,6-Diiodo-9H-carbazole is an organic compound characterized by the presence of two iodine atoms at the 3 and 6 positions on the carbazole ring. Carbazole derivatives, including this compound, are known for their unique photoconductive and optical properties, making them valuable in various industrial applications, particularly in electronics and photonics .

Biochemical Analysis

Biochemical Properties

It is known that carbazole derivatives, including 3,6-Diiodo-9H-carbazole, are used to design and synthesize other carbazole derivatives . The presence of iodine atoms in the this compound molecule could potentially influence its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Carbazole derivatives are known for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the presence of heavy atoms (Cl and Br) in carbazole derivatives decreases the relative quantum yield of fluorescence and increases phosphorescence . This suggests that this compound could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that carbazole derivatives have been used in electrophotographic materials , suggesting that this compound could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Carbazole derivatives are known to be precursors of materials used in electronics and photonics , suggesting that this compound could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially interact with transporters or binding proteins and affect its localization or accumulation.

Subcellular Localization

It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially be directed to specific compartments or organelles due to targeting signals or post-translational modifications.

Preparation Methods

The synthesis of 3,6-Diiodo-9H-carbazole typically involves the iodination of carbazole. One common method includes the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at an appropriate temperature, followed by purification and crystallization to obtain the final product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .

Chemical Reactions Analysis

3,6-Diiodo-9H-carbazole undergoes various chemical reactions, including:

Comparison with Similar Compounds

3,6-Diiodo-9H-carbazole can be compared with other carbazole derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its suitability for optoelectronic applications due to its enhanced charge transfer capabilities and stability.

Properties

IUPAC Name

3,6-diiodo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAOKZHORDWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389437
Record name 3,6-Diiodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-02-3
Record name 3,6-Diiodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diiodo-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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